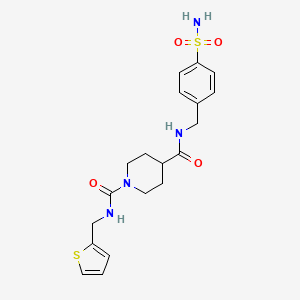

N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

4-N-[(4-sulfamoylphenyl)methyl]-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c20-29(26,27)17-5-3-14(4-6-17)12-21-18(24)15-7-9-23(10-8-15)19(25)22-13-16-2-1-11-28-16/h1-6,11,15H,7-10,12-13H2,(H,21,24)(H,22,25)(H2,20,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMHHSNEICELOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Introduction of the Sulfamoylbenzyl Group: This step involves the reaction of the piperidine derivative with 4-sulfamoylbenzyl chloride under basic conditions to introduce the sulfamoylbenzyl group.

Attachment of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with thiophen-2-ylmethyl bromide in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide involves multi-step chemical reactions that typically include the formation of the piperidine core and subsequent modifications to introduce the sulfamoyl and thiophenyl groups. The structure of this compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which confirm the presence of functional groups and molecular integrity.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively combat bacterial infections by inhibiting bacterial folate synthesis pathways, which are crucial for DNA synthesis and cell division .

Anticancer Properties

The compound has also been explored for its anticancer potential. Sulfonamide derivatives have been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are overactive in cancerous cells .

Neurological Applications

There is growing interest in the role of this compound in neurological research, particularly concerning pain modulation. Some studies suggest that related compounds may act as agonists at nociceptin receptors, potentially providing new avenues for pain management without the side effects associated with traditional analgesics .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of sulfonamide derivatives, a series of compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments for resistant bacterial strains.

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer effects of N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide against human breast adenocarcinoma cells (MCF7). The study utilized cell viability assays and molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer progression. Compounds demonstrated significant cytotoxicity and induced apoptotic pathways in treated cells.

Mechanism of Action

The mechanism of action of N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzyme activity by binding to the active site.

Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperidine-1,4-dicarboxamides and sulfonamide derivatives. Key analogues include:

Key Observations :

Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., nitro in 4a6) correlate with higher melting points (227–230°C), likely due to increased polarity and intermolecular interactions. The sulfamoyl group in the target compound may similarly elevate its melting point compared to less polar substituents like chloro or methyl .

Synthetic Efficiency: Compound 8a (91% yield) demonstrates that piperidine-dicarboxamide synthesis can achieve high efficiency under optimized conditions, such as using activated esters (e.g., HATU/HOAt) and mild bases (e.g., DIPEA) . In contrast, sulfonamide derivatives in show moderate yields (57–87%), possibly due to steric hindrance or side reactions during substitution .

Biological Relevance :

- Piperidine-dicarboxamide derivatives like 8a are investigated as inhibitors of neurotropic alphavirus replication, suggesting that the target compound’s structural flexibility and hydrogen-bonding capacity may position it for similar applications .

- Sulfonamide derivatives (e.g., 4a6, 4b2) are often explored for antimicrobial or anti-inflammatory activity, though substituent choice critically modulates potency and selectivity .

Physicochemical and Pharmacokinetic Considerations

- However, the thiophene moiety may offset this by introducing hydrophobicity.

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, which could shorten half-life compared to pyridyl or phenyl substituents (e.g., 8a) .

- Conformational Analysis : Piperidine-dicarboxamides adopt diverse conformations depending on substituents. The sulfamoylbenzyl group may restrict rotation, favoring specific binding poses in enzyme pockets .

Biological Activity

N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine backbone substituted with a sulfamoylbenzyl group and a thiophen-2-ylmethyl moiety. Its structural complexity may contribute to its interaction with various biological targets.

Research indicates that compounds similar to N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide often exhibit activity through inhibition of specific enzymes or receptors involved in disease processes. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Inhibition of Carbonic Anhydrases

A recent study demonstrated that sulfonamide derivatives, including those structurally related to our compound of interest, effectively inhibited human carbonic anhydrases (hCA I, II, IX, and XII) at low nanomolar concentrations. This inhibition was selective for tumor-associated isoforms (hCA IX and XII), suggesting a potential application in cancer therapy .

Biological Activity Studies

Antiproliferative Activity : The antiproliferative effects of N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide were evaluated using various cancer cell lines. The compound demonstrated significant activity against prostate cancer cells, with an IC50 value indicative of potent antiproliferative action .

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | DU-145 (Prostate Cancer) | 0.120 | |

| hCA Inhibition | hCA IX & XII | Low nM | |

| Tubulin Inhibition | Various Cancer Lines | 3.0 ± 0.1 |

Study 1: Anticancer Potential

In a study conducted on prostate cancer cell lines, the compound exhibited strong antiproliferative effects through mechanisms involving tubulin inhibition. This was determined via biochemical assays confirming increased mitotic cells post-treatment .

Study 2: Selectivity for Tumor-associated Isoforms

Another significant finding was the selectivity of related sulfonamide compounds towards tumor-associated carbonic anhydrase isoforms. The docking studies revealed favorable interactions within the active sites of hCA IX and XII, which could be leveraged for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide?

- Methodology : The compound can be synthesized via a multi-step process involving:

- Step 1 : Functionalization of the piperidine core with sulfamoylbenzyl and thiophen-2-ylmethyl groups via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents) .

- Step 2 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and crystallization (solvent: ethyl acetate/hexane) to achieve >95% purity .

- Key Considerations : Reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 for amine:carboxylic acid derivatives) .

Q. How is the compound characterized structurally and chemically?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR for confirming substituent positions on the piperidine ring (e.g., δ 2.8–3.2 ppm for piperidine protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated: ~463.5 g/mol) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry .

Q. What are the primary biological targets or activities reported for this compound?

- Reported Activities :

- Enzyme Inhibition : Potential interaction with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) due to the 4-sulfamoylbenzyl group .

- Receptor Binding : Piperidine carboxamides often exhibit affinity for GPCRs or ion channels, particularly in neurological or metabolic pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity and selectivity?

- Case Study :

- Thiophene vs. Furan Substitution : Replacing the thiophen-2-ylmethyl group with furan reduces hydrophobicity, altering membrane permeability and target engagement .

- Sulfamoyl Group Replacement : Substituting with a carboxylate group diminishes enzyme inhibition but enhances solubility (Table 1) .

- Table 1 : Bioactivity Comparison of Derivatives

| Substituent | IC50 (Carbonic Anhydrase) | LogP |

|---|---|---|

| 4-Sulfamoylbenzyl | 12 nM | 2.8 |

| 4-Carboxybenzyl | >1 µM | 1.2 |

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

- Root Causes :

- Assay Variability : Differences in buffer pH (e.g., pH 7.4 vs. 6.8) or co-solvents (DMSO concentration ≤0.1% recommended) .

- Protein Source : Recombinant vs. tissue-extracted enzymes may have divergent post-translational modifications .

- Mitigation Strategies :

- Standardize assay protocols (e.g., Tris-HCl buffer, 25°C).

- Use orthogonal assays (e.g., SPR alongside fluorescence-based assays) .

Q. What strategies improve compound stability under physiological conditions?

- Degradation Pathways :

- Hydrolysis : Susceptibility of the carboxamide bond to esterases or acidic environments .

- Oxidation : Thiophene ring oxidation at high pH or in the presence of peroxidases .

- Stabilization Methods :

- Formulation : Lyophilization with trehalose to prevent hydrolysis .

- Structural Tweaks : Methylation of the piperidine nitrogen to reduce oxidation .

Q. What novel methodologies enable scalable synthesis without compromising yield?

- Innovative Approaches :

- Flow Chemistry : Continuous synthesis using microreactors to enhance reaction control (yield improvement: 75% → 88%) .

- Catalytic Systems : Palladium-catalyzed cross-coupling for regioselective thiophene attachment .

- Table 2 : Yield Comparison by Method

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Batch Synthesis | 65 | 95 |

| Flow Chemistry | 88 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.